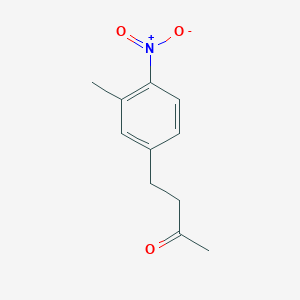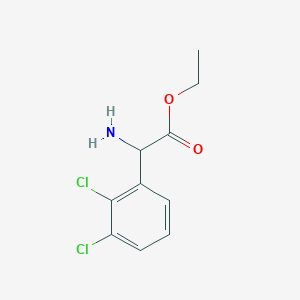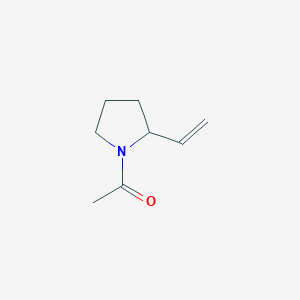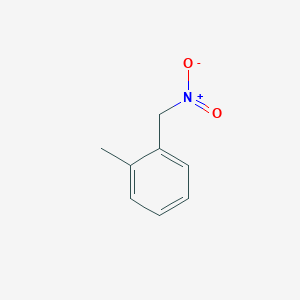
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate is an organic compound that features a tert-butyl group, a benzyl group, and a prop-2-ynylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R)-1-benzylprop-2-ynylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method allows for the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction . Another approach involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into organic compounds, which is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes due to their efficiency and scalability. These methods ensure consistent product quality and reduce the environmental impact compared to batch production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and a manganese catalyst in a strong hydrogen bond donor solvent.
Substitution: Aqueous acetone or ethyl alcohol for the formation of carbocations.
Major Products Formed
Aplicaciones Científicas De Investigación
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl (1R)-1-benzylprop-2-ynylcarbamate involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. For example, in SN1 reactions, the tert-butyl group forms a carbocation that can be attacked by nucleophiles, resulting in substitution products .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the benzyl and prop-2-ynyl groups.
Benzyl carbamate: Contains the benzyl group but lacks the tert-butyl and prop-2-ynyl groups.
Prop-2-ynyl carbamate: Features the prop-2-ynyl group but lacks the tert-butyl and benzyl groups.
Uniqueness
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl group provides steric hindrance, while the benzyl and prop-2-ynyl groups offer additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h1,6-10,13H,11H2,2-4H3,(H,16,17) |
Clave InChI |
NSTYAOIOBURIDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)

![n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)

![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)

![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)


![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)


![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
